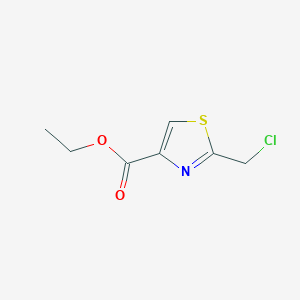

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Beschreibung

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (CAS: 842130-48-7) is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 2 and an ethyl carboxylate ester at position 4. Its molecular formula is C₇H₈ClNO₂S, with a molecular weight of 205.66 g/mol . The chloromethyl group enhances reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for nucleophilic substitution reactions or further functionalization. This compound is widely employed in the synthesis of bioactive molecules, including tubulysin analogs and other thiazole-based pharmaceuticals .

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAHIGKQDWEJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640989 | |

| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842130-48-7 | |

| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Industrial and Laboratory Scale Preparation

Industrial production methods mirror laboratory synthetic routes but employ continuous flow reactors and optimized parameters to ensure scalability, high yield, and product purity. Critical factors include:

- Precise temperature control (typically between 40–70 °C)

- Controlled addition rates of reagents to avoid side reactions

- Use of solvents such as ethanol or ethyl acetate in defined concentrations (10–35% mass fraction)

- pH adjustments post-reaction to facilitate product isolation and purification

Representative Preparation Method from Literature

A detailed method related to the preparation of thiazole derivatives with similar structures (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) provides a useful framework adaptable for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate synthesis:

| Step | Procedure Description | Conditions / Notes |

|---|---|---|

| 1 | Prepare an ethanol solution of ethyl acetate (10–35% mass fraction), add thiourea and sodium carbonate. | Sodium carbonate to ethyl 2-chloroacetate weight ratio: 0.01–0.1 |

| 2 | Warm solution to 40–55 °C, add ethyl 2-chloroacetate dropwise over 20–30 min, then heat to 60–70 °C. | Maintain thermal insulation for 5–5.5 hours |

| 3 | Remove most solvent by distillation, cool to room temperature, and filter. | |

| 4 | Add filtrate to water, adjust pH to 9–10 using caustic soda solution, stir for 0.5 hours. | Facilitates precipitation and purification |

| 5 | Filter and vacuum dry the solid to obtain the thiazole derivative product. | Product yield reported >98%, melting point 172–173 °C (for related compounds) |

This method, while described for ethyl 2-amino-4-methylthiazole-5-carboxylate, can be adapted for the chloromethyl analogue by substituting appropriate haloacetate precursors and chloromethylation steps.

Reaction Conditions and Optimization

| Parameter | Typical Range / Value | Effect on Synthesis |

|---|---|---|

| Solvent | Ethanol or Ethyl Acetate (10–35% w/w) | Solvent polarity affects solubility and reaction rate |

| Temperature | 40–70 °C | Higher temperatures accelerate reaction but may increase side reactions |

| Base Catalyst | Sodium carbonate or triethylamine | Facilitates nucleophilic substitution and ring closure |

| pH Adjustment | 9–10 (using caustic soda) | Promotes product precipitation and purity |

| Reaction Time | 5–6 hours | Sufficient for complete cyclization and chloromethylation |

| Chloromethylation Agent | Chloromethyl methyl ether or haloacetates | Introduces chloromethyl group selectively |

Mechanistic Insights and Research Findings

- The chloromethyl group (-CH₂Cl) is a highly electrophilic site, enabling further nucleophilic substitution reactions, which is valuable for downstream derivatization in pharmaceutical chemistry.

- Electron-withdrawing ester groups on the thiazole ring increase the electrophilicity of the chloromethyl substituent, enhancing reaction kinetics for nucleophilic attack.

- Steric hindrance from the thiazole ring may require elevated temperatures or stronger nucleophiles for efficient substitution reactions.

- Control of reaction concentration and temperature is critical to avoid over-chlorination or formation of side products such as dichlorinated thiazoles.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with ethyl 2-haloacetate and thiourea | Ethyl 2-bromoacetate or ethyl 2-chloroacetate, thiourea | 40–70 °C, ethanol solvent, base catalyst | High yield, straightforward synthesis | Requires careful control of reaction conditions |

| Direct chloromethylation | Preformed thiazole ester | Chloromethyl methyl ether, acidic conditions | Selective chloromethyl introduction | Use of toxic chloromethylating agents |

| Industrial continuous flow | Similar to above | Optimized temperature, flow rate, solvent | Scalable, high purity | Requires specialized equipment |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group serves as a primary site for nucleophilic substitution reactions, enabling diverse functionalization.

Key Reactions and Conditions:

Mechanistic Insights:

-

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the nucleophile displaces the chloride ion.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state .

Ester Hydrolysis and Derivatives

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, enabling further functionalization.

Hydrolysis Pathways:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 4h | 2-(Chloromethyl)-1,3-thiazole-4-carboxylic acid | 90% | |

| Basic | 1M NaOH, RT, 2h | Sodium 2-(chloromethyl)-1,3-thiazole-4-carboxylate | 88% |

Derivatization Examples:

-

Reaction with hydrazine hydrate yields the corresponding hydrazide, a precursor for heterocyclic syntheses.

-

Transesterification with methanol under acidic conditions produces methyl esters .

Oxidation of the Thiazole Ring

The thiazole sulfur can be oxidized to sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA (m-chloroperbenzoic acid) | DCM, 0°C → RT, 3h | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate sulfoxide | 65% | |

| H₂O₂ (30%) | AcOH, 50°C, 6h | This compound sulfone | 58% |

Reduction of the Ester Group

The ester can be selectively reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | 2-(Chloromethyl)-1,3-thiazole-4-methanol | 82% |

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions to form complex heterocycles:

Example Reaction with Thiourea:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thiourea, K₂CO₃, EtOH, reflux, 6h | 2-(Chloromethyl)-4,5-dihydrothiazolo[4,5-d]thiazole-7-carboxylate | 75% |

Mechanism:

-

The chloromethyl group reacts with thiourea to form a thioether intermediate, which undergoes intramolecular cyclization .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate and ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate are similar compounds with distinct applications, synthesis methods, and properties .

Note: because the query asks specifically about "this compound" and excludes content from Smolecule, the content from the first search result will not be used, as it pertains to "ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate"

Applications

- Medicinal Chemistry : Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is recognized for its chloromethyl group, enhancing its reactivity and potential applications in medicinal chemistry. It has been studied for antibacterial activity against various bacterial strains and may possess antifungal properties, making it a candidate for pharmacological investigations. The unique structure allows interactions with biological targets, potentially leading to new therapeutic agents.

- Synthesis of APJ Receptor Agonist Compounds: Ethyl 4- (2-chloroethyl) thiazole-2-carboxylate can be applied as an intermediate in the synthesis of APJ receptor agonist compounds . Its use as an intermediate for synthesizing APJ receptor agonists may significantly reduce treatment costs for patients with cardiovascular diseases and improve their quality of life .

Wirkmechanismus

The mechanism of action of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate involves its interaction with biological targets through its reactive chloromethyl and ester groups. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring’s aromaticity and electron distribution also play a role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate are best understood through comparisons with analogous thiazole derivatives. Key differences arise from substituent variations (e.g., halogenation, ester groups, or functional side chains), which influence reactivity, stability, and applications.

Substituent Variation in the Thiazole Core

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 842130-48-7) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., CAS 321371-29-3), making them preferable for prodrug strategies or sustained-release formulations .

- Positional Isomerism : Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate (CAS 94644-35-6) demonstrates how carboxylate positioning affects reactivity. The hydroxymethyl group at position 4 increases polarity, contrasting with the chloromethyl group at position 2 in the target compound .

Pharmaceutical Intermediate

This compound is a key intermediate in synthesizing tubulysin analogs, where its chloromethyl group undergoes coupling with amino acids or peptides to enhance cytotoxicity . Similarly, methyl analogs are used in prodrug activation studies due to their esterase sensitivity .

Antimicrobial and Antiparasitic Activity

Derivatives like Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate show promise against metronidazole-resistant parasites, though pharmacological data for the chloromethyl variant remain under investigation .

Biologische Aktivität

Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a chloromethyl group at the second position enhances its reactivity, making it suitable for various biological interactions. The molecular formula is with a molecular weight of approximately 205.66 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential as an antimicrobial and anticancer agent .

Antimicrobial Properties

Research has shown that this compound exhibits notable antibacterial activity against several bacterial strains. Its efficacy has been particularly highlighted against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it can inhibit the growth of various fungal pathogens, making it a candidate for further pharmacological investigations aimed at developing new antifungal treatments .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cancer cells in vitro, indicating its potential as a lead compound in cancer drug development .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

- Anticancer Evaluation : In vitro studies indicated that this compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chloromethyl group at position 2 | High reactivity and diverse biological activities |

| Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | Chloromethyl group at position 4 | Different position affects binding affinity |

| Methyl thiazole-2-carboxylate | Methyl instead of ethyl | Lacks chloromethyl group; reduced reactivity |

This table illustrates how variations in structure influence the biological activity of thiazole derivatives.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using precursors like ethyl 2-bromoacetate and thiourea under basic conditions. For example, thiourea reacts with ethyl 2-bromoacetate in a nucleophilic substitution to form the thiazole ring, followed by chlorination to introduce the chloromethyl group. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., triethylamine for deprotonation) to improve yields . Alternative routes may use thiourea derivatives or pre-functionalized intermediates to reduce side reactions.

Advanced: How does the chloromethyl group influence the reactivity and subsequent derivatization of this compound?

The chloromethyl group (-CH₂Cl) acts as a versatile electrophilic site, enabling nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides. For instance, reaction with alkylamines can yield secondary amines for pharmacological studies, while substitution with thiols forms thioether linkages for bioconjugation. Computational studies (e.g., DFT) suggest that the electron-withdrawing ester group at position 4 enhances the electrophilicity of the chloromethyl group, accelerating substitution kinetics . Challenges include steric hindrance from the thiazole ring, which may necessitate bulky nucleophiles or elevated temperatures for efficient reactivity .

Structural Analysis: What crystallographic techniques are recommended for determining the molecular structure, and what challenges might arise?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. The thiazole ring’s planar geometry and the chloromethyl group’s orientation can be precisely mapped. However, challenges include:

- Crystal quality : Poor solubility in polar solvents may require vapor diffusion or slow evaporation in dichloromethane/hexane mixtures.

- Twinned crystals : Common in thiazole derivatives due to symmetry; SHELXL’s twin refinement tools can mitigate this .

- Hydrogen bonding : The ester carbonyl may form weak C=O⋯H-N interactions, requiring high-resolution data (<1.0 Å) for accurate modeling .

Data Contradiction: How can researchers address discrepancies in reported biological activities (e.g., antimicrobial potency) across studies?

Discrepancies often arise from variations in:

- Purity : Impurities from incomplete chlorination or ester hydrolysis (e.g., via HPLC-MS validation).

- Assay conditions : Differences in bacterial strains, culture media, or solvent carriers (DMSO vs. saline).

- Structural analogs : Misidentification of derivatives (e.g., ethyl 2-amino-thiazole-4-carboxylate vs. chloromethyl variants). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (MIC, time-kill curves) are recommended to ensure reproducibility .

Computational Modeling: How can DFT calculations predict reactivity or interactions with biological targets?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

- Electrophilic sites : Partial charge analysis identifies the chloromethyl carbon as the most electrophilic (Mulliken charge: +0.32 e).

- Binding modes : Docking simulations (AutoDock Vina) reveal potential interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the ester group .

- Reaction pathways : Transition-state modeling for substitution reactions predicts activation energies, guiding solvent/catalyst selection .

Advanced: What strategies enhance the compound’s stability during storage or in biological assays?

- Storage : Lyophilization under argon or storage at -20°C in amber vials prevents photodegradation and hydrolysis of the ester group.

- pH control : Buffered solutions (pH 6–7) minimize ester hydrolysis, while avoiding strong acids/bases preserves the chloromethyl group .

- Derivatization : Converting the ester to a more stable amide (e.g., via aminolysis) improves shelf-life for long-term studies .

Methodological Pitfalls: What are common errors in characterizing this compound via NMR or mass spectrometry?

- NMR artifacts : Residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) may overlap with thiazole protons. Use deuterated chloroform for clearer spectra.

- Mass spectrometry : Chlorine’s isotopic pattern (3:1 for ³⁵Cl/³⁷Cl) confirms molecular identity. However, in-source fragmentation may cleave the ester group, leading to misassignment of [M-Cl]+ peaks .

Advanced Applications: How is this compound utilized in supramolecular chemistry or material science?

The thiazole ring’s π-conjugation and the chloromethyl group’s reactivity enable:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.